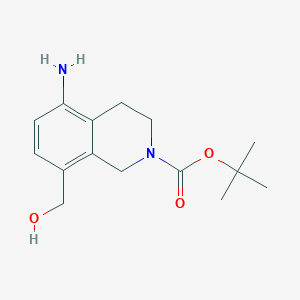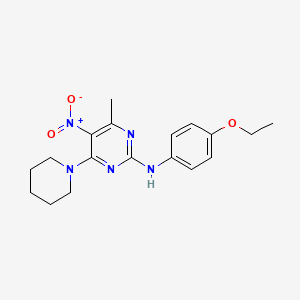![molecular formula C10H8F2O B2443443 [4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol CAS No. 1803599-02-1](/img/structure/B2443443.png)
[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol”, also known as DFPM, is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It has been increasingly studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of DFPM consists of a phenyl group (a ring of six carbon atoms) attached to a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group) via a 3,3-difluoroprop-1-yn-1-yl group (a three-carbon chain with a triple bond and two fluorine atoms attached to the middle carbon atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of DFPM, such as its boiling point, are not specified in the available sources .Mechanism of Action
The mechanism of action of DFPM is not well understood, but it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFPM has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DFPM has been found to have unique biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. DFPM has also been shown to modulate the immune system and regulate the expression of genes involved in various cellular processes.
Advantages and Limitations for Lab Experiments
DFPM has several advantages for lab experiments, including its high stability, easy synthesis, and low toxicity. However, DFPM has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on DFPM, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. DFPM has the potential to be used as a starting material for the synthesis of more complex molecules with unique properties. Further research is needed to fully understand the potential of DFPM and its applications in different fields.
Conclusion:
In conclusion, DFPM is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPM has unique biochemical and physiological effects, making it a promising compound for future research. The synthesis of DFPM is a complex process that requires careful optimization of reaction conditions to achieve high yields. Further research is needed to fully understand the potential of DFPM and its applications in different fields.
Synthesis Methods
DFPM can be synthesized using different methods, including the reaction of 4-bromo-3,3-difluoroprop-1-ene with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-3,3-difluoroprop-1-ene with phenylmagnesium bromide followed by oxidation with chromium trioxide. The synthesis of DFPM is a complex process that requires careful optimization of reaction conditions to achieve high yields.
Scientific Research Applications
DFPM has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFPM has been studied as a potential drug candidate for the treatment of cancer and other diseases. DFPM has also been used in materials science to prepare functionalized surfaces and coatings. In organic synthesis, DFPM has been used as a building block for the synthesis of more complex molecules.
Safety and Hazards
DFPM should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
[4-(3,3-difluoroprop-1-ynyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-5-8-1-3-9(7-13)4-2-8/h1-4,10,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNUZJXOJDIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)



![N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2443370.png)

![[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]methyl cyanide](/img/structure/B2443372.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2443374.png)


![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)
